Cas no 947249-01-6 (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine)

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine structure
947249-01-6 structure
商品名:5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine
CAS番号:947249-01-6
MF:C12H16BF3N2O2
メガワット:288.073853492737
MDL:MFCD12923414
CID:1027137
PubChem ID:46864103

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine 化学的及び物理的性質

名前と識別子

    • 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-2-Pyridinamine
    • 2-Amino-3-(trifluoromethyl)pyridine-5-boronic acid pinacol ester
    • 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine
    • 3-(Trifluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
    • OQZKROYNCVLJKM-UHFFFAOYSA-N
    • BCP07468
    • FCH2809227
    • PC412228
    • BC001088
    • AM804592
    • AX8208567
    • AB0049916
    • 4
    • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-2-pyridinamine (ACI)
    • 2-Amino-3-trifluoromethylpyridine-5-boronic acid pinacol ester
    • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-trifluoromethylpyridin-2-ylamine
    • 2-Amino-3-(trifluoromethyl)-pyridine-5-boronic acid pinacol ester
    • 5-(4455-Tetramethyl-132-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine
    • DS-2461
    • 5-(TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-3-(TRIFLUOROMETHYL)PYRIDIN-2-AMINE
    • 2-Amino-3-(trifluoromethyl) pyridine-5-boronic acid pinacol ester
    • SY025030
    • J-516205
    • 5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-pyridin-2-yl-amine
    • DTXSID20676948
    • 947249-01-6
    • 5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylpyridin-2-ylamine
    • 5-(4,4,5,5-tetramethyl[-1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-pyridin-2-ylamine
    • 5-(4,4,5,5-tetra methyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-pyridin-2-ylamine
    • Z1741980786
    • J-516207
    • DB-080010
    • EN300-7368093
    • AKOS005259536
    • 5-(4,4,5,5-tetramethyl(1,3,2-dioxaborolan-2-yl))-3-(trifluoromethyl)-2-pyridylamine
    • 5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-pyridin-2-ylamine
    • (6-AMINO-5-(TRIFLUOROMETHYL)PYRIDIN-3-YL)BORONIC ACID PINACOL ESTER
    • CS-W006075
    • SCHEMBL182702
    • SB40166
    • 5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl) -3-trifluoromethyl-pyridin-2-ylamine
    • 6-Amino-5-(trifluoromethyl)pyridine-3-boronic acid pinacol ester
    • MFCD12923414
    • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine
    • MDL: MFCD12923414
    • インチ: 1S/C12H16BF3N2O2/c1-10(2)11(3,4)20-13(19-10)7-5-8(12(14,15)16)9(17)18-6-7/h5-6H,1-4H3,(H2,17,18)
    • InChIKey: OQZKROYNCVLJKM-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C(N)=NC=C(B2OC(C)(C)C(C)(C)O2)C=1)(F)F

計算された属性

  • せいみつぶんしりょう: 288.12600
  • どういたいしつりょう: 288.1256924g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 20
  • 回転可能化学結合数: 1
  • 複雑さ: 360
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 57.4

じっけんとくせい

  • 密度みつど: 1.23
  • ゆうかいてん: 132-134℃
  • PSA: 57.37000
  • LogP: 2.56300

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine セキュリティ情報

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T62300-1g
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine
947249-01-6 95%
1g
¥274.0 2023-09-06
abcr
AB311487-250 mg
2-Amino-3-(trifluoromethyl)pyridine-5-boronic acid pinacol ester, 95%; .
947249-01-6 95%
250mg
€111.70 2023-04-26
eNovation Chemicals LLC
Y1290768-25g
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine
947249-01-6 98%
25g
$1335 2023-05-17
Enamine
EN300-7368093-5.0g
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine
947249-01-6 95.0%
5.0g
$156.0 2025-03-11
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
69R0637P-25g
2-Amino-3-(trifluoromethyl)-pyridine-5-boronic acid pinacol ester
947249-01-6 98%
25g
¥24220.71 2025-01-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1063787-5g
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine
947249-01-6 98%
5g
¥1302.00 2024-04-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T62300-100mg
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine
947249-01-6 95%
100mg
¥39.0 2023-09-06
eNovation Chemicals LLC
Y1299493-1G
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine
947249-01-6 97%
1g
$185 2023-09-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T62300-250mg
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine
947249-01-6 95%
250mg
¥83.0 2023-09-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SO420-250mg
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine
947249-01-6 95+%
250mg
867CNY 2021-05-08

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, 115 °C; 115 °C → rt
1.2 Reagents: Water Solvents: Ethyl acetate
リファレンス
Preparation of 2-Morpholino-4,6-disubstituted pyrimidine analogues and their application as anticancer agents
, World Intellectual Property Organization, , ,

合成方法 2

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  8 h, 115 °C
リファレンス
Preparation of substituted imidazopyridazines and pyrrolopyrimidines as lipid kinase inhibitors
, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  10 h, rt → 100 °C
リファレンス
Preparation of pyridinyltriazoloquinoxaline derivatives and analogs for use as PI3K inhibitors
, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,2-Dimethoxyethane ;  overnight, 80 °C; 80 °C → rt
リファレンス
Preparation of thiazolopyridinylacetamide derivatives and analogs for use as PI3K and mTOR kinase inhibitors
, World Intellectual Property Organization, , ,

合成方法 5

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  25 - 30 °C; 30 °C → 100 °C; 15 - 16 h, 95 - 100 °C
リファレンス
Process for the preparation of a substituted imidazo[4,5-c]quinoline compound and its use for the treatment of cancer
, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん
リファレンス
Preparation of pyrazine compounds as inhibitors of phosphatidylinositol 3-kinase enzymes in the treatment of inflammatory and allergic conditions
, World Intellectual Property Organization, , ,

合成方法 7

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  8 h, 115 °C
リファレンス
Preparation of 2,4-substituted quinazolines as lipid kinase inhibitors
, World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,2-Dimethoxyethane ;  30 °C → 80 °C; 2 h, 80 °C
リファレンス
Preparation of imidazoquinoline derivatives as inhibitors of mTOR and/or PI3K kinase
, China, , ,

合成方法 9

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  80 °C
リファレンス
Fit-for-purpose synthesis of dual leucine zipper kinase (DLK) inhibitor GNE-834
Xu, Jie ; Carrera, Diane E.; Beaudry, Danial; Siu, Michael; Huestis, Malcolm P.; et al, Tetrahedron Letters, 2020, 61(43),

合成方法 10

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  5 h, 100 °C
リファレンス
Preparation of pyrazolopyridine compounds for the treatment of parasitic diseases
, World Intellectual Property Organization, , ,

合成方法 11

はんのうじょうけん
1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ;  rt
1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ;  8 h, 115 °C
リファレンス
1H-Imidazo[4,5-c]quinolinone compounds as protein kinase inhibitors and their preparation and use in the treatment of proliferative diseases
, World Intellectual Property Organization, , ,

合成方法 12

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  2 h, 150 °C; 150 °C → rt
リファレンス
Preparation of pyrazolo[3,4-d]pyrimidine derivatives for treating respiratory disorders
, World Intellectual Property Organization, , ,

合成方法 13

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  2 h, 150 °C; 150 °C → rt
リファレンス
Preparation of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines as PI-3 kinase inhibitors
, World Intellectual Property Organization, , ,

合成方法 14

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, 100 °C
リファレンス
Preparation of spiro compounds as Map4K1 inhibitors
, World Intellectual Property Organization, , ,

合成方法 15

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,2-Dimethoxyethane ;  2 h, 80 °C
リファレンス
Preparation of heterocycles as mTOR and/or PI3 kinase inhibitors
, China, , ,

合成方法 16

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  2 h, 150 °C
リファレンス
Structure guided optimization of a fragment hit to imidazopyridine inhibitors of PI3K
Pecchi, Sabina; Ni, Zhi-Jie; Han, Wooseok; Smith, Aaron; Lan, Jiong; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(16), 4652-4656

合成方法 17

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  15 min, rt; 15 min, rt; 8 h, 115 °C
リファレンス
Preparation of substituted imidazopyridazine derivatives for use as PI3K lipid kinase inhibitors
, World Intellectual Property Organization, , ,

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine Raw materials

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine Preparation Products

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:947249-01-6)5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine
A22334
清らかである:99%
はかる:5g
価格 ($):175.0